1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-iodo group and a benzyl group that is further substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole typically involves multiple steps:
Formation of the Benzyl Halide Intermediate: The starting material, 4-fluoro-2-(trifluoromethyl)benzyl bromide, can be synthesized by bromination of 4-fluoro-2-(trifluoromethyl)toluene.
Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with a pyrazole derivative to form the desired benzyl-pyrazole compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the benzyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: The compound can serve as a probe for studying biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, while the iodine atom can facilitate further functionalization or radiolabeling for imaging studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-methyl-1H-pyrazole: Similar structure but with a methyl group instead of iodine.
Uniqueness
1-(4-Fluoro-2-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can be used for further functionalization or radiolabeling. The combination of fluoro and trifluoromethyl groups also imparts distinct electronic properties that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4IN2/c12-8-2-1-7(10(3-8)11(13,14)15)5-18-6-9(16)4-17-18/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQZGQSOEMGNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4IN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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